

Application Notes and Protocols for Longitudinal Data Collection in iCBT Effectiveness Studies

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These application notes provide a detailed guide to the methodologies and protocols for collecting longitudinal data in effectiveness studies of internet-based Cognitive Behavioral Therapy (iCBT). The following sections outline standardized procedures for participant screening and enrollment, a comprehensive data collection protocol with defined time points, and examples of quantitative data presentation.

Experimental Protocols

A robust longitudinal data collection strategy is crucial for evaluating the effectiveness of iCBT interventions over time. The following protocols outline a typical workflow for a randomized controlled trial (RCT) assessing an iCBT program.

Participant Screening and Enrollment Protocol

- Initial Screening: Potential participants are screened for eligibility criteria. This is often done through an online questionnaire or a brief telephone interview.
 - Inclusion Criteria: Typically include age (e.g., 18-65 years), a primary diagnosis of a target condition (e.g., mild to moderate depression or anxiety), and access to a computer and the internet.

- **Exclusion Criteria:** Often include severe psychopathology (e.g., active suicidal ideation, psychosis), substance use disorders, or concurrent psychological treatment that could confound the results.
- **Informed Consent:** Eligible participants are provided with a detailed explanation of the study, including its purpose, procedures, potential risks and benefits, and their right to withdraw at any time. Written informed consent is obtained electronically.
- **Baseline Assessment:** Consenting participants complete a comprehensive baseline assessment to gather demographic information and initial scores on primary and secondary outcome measures.

Longitudinal Data Collection Protocol

This protocol outlines a multi-point data collection strategy to track changes in symptoms and other relevant outcomes over an extended period.

- **Randomization:** Following the baseline assessment, participants are randomly assigned to either the iCBT intervention group or a control group (e.g., waitlist control, treatment-as-usual).
- **Intervention Period (iCBT Group):**
 - The intervention group receives access to the iCBT program, which typically consists of a series of online modules delivered over a set period (e.g., 8-12 weeks).
 - Weekly symptom monitoring is often conducted during this period using brief self-report measures to track progress and identify any adverse events.
- **Post-Treatment Assessment:** Immediately following the completion of the iCBT intervention (e.g., at week 8 or 12), all participants (both intervention and control groups) complete a post-treatment assessment using the same measures as the baseline assessment.
- **Follow-Up Assessments:** To evaluate the long-term effectiveness of the intervention, follow-up assessments are conducted at several time points after the completion of the treatment. Common follow-up intervals include:
 - 3-month follow-up

- 6-month follow-up
- 12-month follow-up
- Longer-term follow-ups (e.g., 24 months) may also be conducted depending on the study's objectives.[\[1\]](#)

Data Presentation: Quantitative Outcomes

The following tables summarize longitudinal data from hypothetical iCBT effectiveness studies for depression, anxiety, and Obsessive-Compulsive Disorder (OCD). These tables illustrate how to present quantitative data clearly for easy comparison of outcomes over time.

Table 1: Longitudinal Outcomes for iCBT for Depression (PHQ-9 Scores)

Timepoint	iCBT Group (Mean ± SD)	Control Group (Mean ± SD)
Baseline	13.45 ± 6.33	12.46 ± 6.90
Post-Treatment (8 weeks)	5.38 ± 4.39	10.19 ± 6.56
3-Month Follow-Up	3.67 ± 3.96	5.53 ± 3.60
6-Month Follow-Up	3.91 ± 3.44	Not Applicable

Data adapted from a study on guided iCBT for depression and anxiety.[\[2\]](#)

Table 2: Longitudinal Outcomes for iCBT for Anxiety (GAD-7 Scores)

Timepoint	iCBT Group (Mean ± SD)	Control Group (Mean ± SD)
Baseline	12.87 ± 4.54	11.26 ± 6.38
Post-Treatment (8 weeks)	4.89 ± 4.11	Not Applicable
3-Month Follow-Up	3.82 ± 3.43	Not Applicable
6-Month Follow-Up	3.09 ± 2.31	Not Applicable

Data adapted from a study on guided iCBT for depression and anxiety.[\[2\]](#)

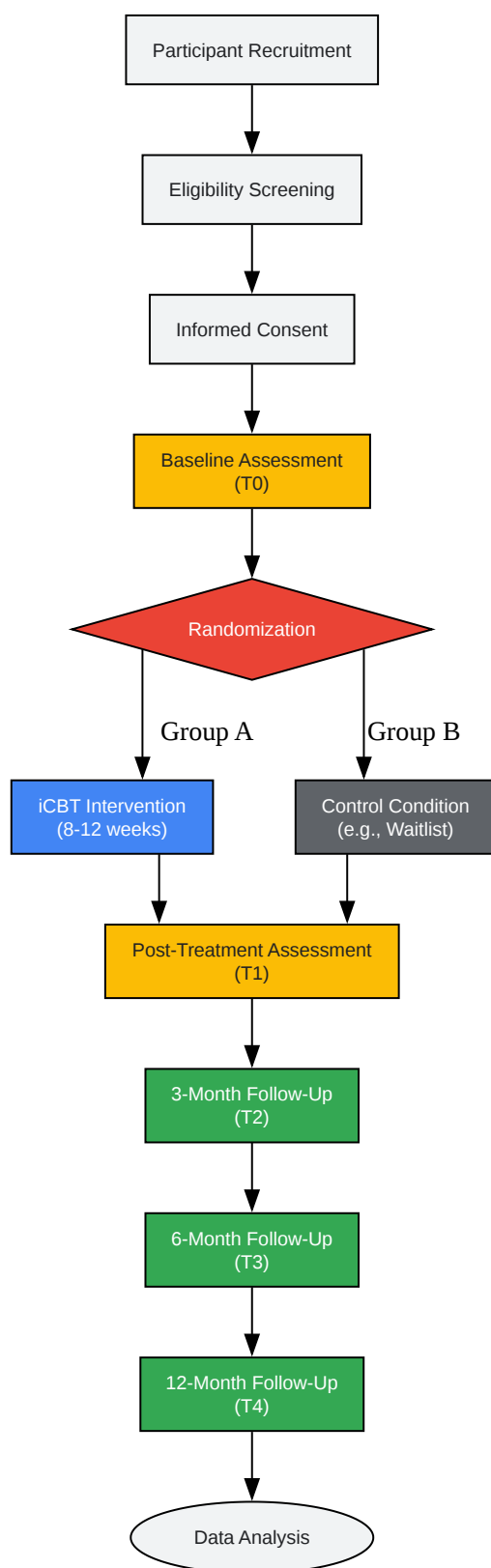
Table 3: Longitudinal Outcomes for iCBT for Pediatric OCD (CY-BOCS Scores)

Timepoint	iCBT Group (Mean \pm SD)
Pre-Treatment	21.97 \pm 4.20
Post-Treatment	16.12 \pm 6.37
3-Month Follow-Up	13.48 \pm 6.32
12-Month Follow-Up	9.36 \pm 7.34

Data adapted from a study on therapist-guided iCBT for pediatric OCD.[\[3\]](#)

Visualization of Experimental Workflow

The following diagrams, created using the DOT language, visualize the logical flow of participants through a typical longitudinal iCBT effectiveness study.



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Figure 1: Experimental workflow for a longitudinal iCBT effectiveness study.



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Figure 2: Timeline of data collection points in a longitudinal iCBT study.

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